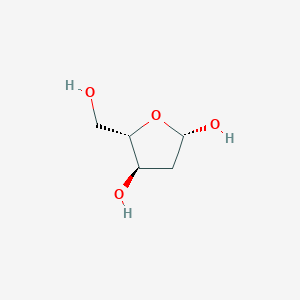
2-脱氧-β-L-赤藓糖戊呋喃糖
描述
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, also known as 5-HMOL, is an important organic compound that has a wide range of applications in organic synthesis, biochemistry, and medicine. It is a versatile compound that can be used to synthesize a variety of compounds and can be used in a variety of biochemical and physiological processes. 5-HMOL is a chiral compound, meaning it can exist in two different forms, (S)-5-HMOL and (R)-5-HMOL, with different effects in different biochemical and physiological processes.
科学研究应用
脓毒症研究中的生物标志物鉴定
2-脱氧-β-L-赤藓糖戊呋喃糖-5-磷酸是脓毒症患者与患有全身炎症反应综合征 (SIRS) 的患者相比发现的四种差异代谢物之一。 这种化合物以及特布他林、尿囊酸和高香草酸 (HVA) 在多巴胺能突触和酪氨酸代谢途径中富集 . 这表明 2-脱氧-β-L-赤藓糖戊呋喃糖可能是区分 SIRS 和脓毒症的潜在生物标志物,有助于早期识别和治疗脓毒症 .
立体选择性 β-C- 和 β-S- 糖基化
2-脱氧-β-L-赤藓糖戊呋喃糖用于制备 β-C-2-脱氧核糖呋喃糖苷和 β-S-2-脱氧核糖呋喃糖苷。 这些化合物是通过 1-O-乙酰基-5-O-苄基-3-O-[2-(甲基亚磺酰基)乙基]-2-脱氧-D-赤藓糖戊呋喃糖或相应的 3-O-(2-吡啶基-甲基)戊呋喃糖 N-氧化物与硅烯醇醚或三甲基硅烷硫醚在路易斯酸存在下的反应,以立体选择性方式制备的 . 这个过程在有机化学领域意义重大,特别是在核苷类抗生素的合成中 .
分子结构和 NMR 自旋-自旋耦合常数
通过量子化学计算研究了 2-脱氧-β-D-赤藓糖戊呋喃糖的分子结构、环几何形状和 NMR 自旋-自旋耦合常数 . 这项研究有助于理解该化合物的物理和化学性质,这在各种科学和工业应用中至关重要 .
热化学数据分析
还分析了该化合物的冷凝相热化学数据 . 这些信息在化学工程和材料科学等各个领域至关重要,在这些领域,了解化合物的热性质至关重要 .
属性
IUPAC Name |
(2S,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIQYODPROSQH-WISUUJSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347412 | |
| Record name | 2-Deoxy-beta-L-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
113890-38-3, 533-67-5 | |
| Record name | 2-Deoxy-beta-L-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deoxyribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
91 °C | |
| Record name | Deoxyribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2'-Deoxy-D-ribose?
A1: The molecular formula of 2'-Deoxy-D-ribose is C5H10O4, and its molecular weight is 134.13 g/mol.
Q2: How does the structure of 2'-Deoxy-D-ribose differ from D-ribose?
A2: 2'-Deoxy-D-ribose lacks a hydroxyl group (-OH) at the 2' carbon of the ribose ring, distinguishing it from D-ribose. This structural difference significantly impacts its biological role in DNA structure and stability. [, , , , ]
Q3: What spectroscopic techniques have been used to characterize 2'-Deoxy-D-ribose?
A3: Researchers have employed various spectroscopic techniques to elucidate the structure and behavior of 2'-Deoxy-D-ribose. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR relaxation and NOE studies have been crucial in understanding the conformational flexibility of the deoxyribose ring in solution. [, ] These studies showed that the C-2' carbon in 2'-Deoxy-D-ribose exhibits more rapid puckering motion compared to other carbons in the ring. This flexibility plays a role in the overall conformation and dynamics of DNA.
- Fourier-transform microwave spectroscopy: This technique has been instrumental in identifying and characterizing different pyranose forms of free 2-deoxy-D-ribose in the gas phase. []
- Infrared (IR) Spectroscopy: IR spectroscopy has been used to study 2-deoxy-D-ribose in inert matrices, providing insights into its conformational preferences and hydrogen-bonding interactions. []
Q4: What is the role of 2'-Deoxy-D-ribose in DNA?
A4: 2'-Deoxy-D-ribose forms the backbone of DNA strands, linking phosphate groups with nucleobases. The absence of the 2'-hydroxyl group contributes to DNA's greater stability compared to RNA, which utilizes D-ribose. [, , ]
Q5: How does 2'-Deoxy-D-ribose interact with thymidine phosphorylase (TP)?
A5: Thymidine Phosphorylase (TP) catalyzes the breakdown of thymidine into thymine and 2-Deoxy-D-ribose-1-phosphate. This enzymatic activity has been linked to angiogenesis and tumor progression. [, , ]
Q6: Can 2'-Deoxy-D-ribose be utilized as a sole carbon source by bacteria?
A6: While Escherichia coli K12 cannot utilize 2'-Deoxy-D-ribose as a sole carbon source, Salmonella enterica can. This difference arises from the presence of a specific operon, deoQKPX, in Salmonella enterica that encodes enzymes essential for 2'-Deoxy-D-ribose catabolism. []
Q7: What is the relationship between 2'-Deoxy-D-ribose and hypoxia-inducible factor-1α (HIF-1α)?
A7: 2'-Deoxy-D-ribose has been shown to inhibit the upregulation of HIF-1α induced by hypoxia. It achieves this by enhancing the interaction between HIF-1α and the von Hippel-Lindau (VHL) protein, leading to increased HIF-1α hydroxylation and subsequent degradation. []
Q8: Can 2'-Deoxy-D-ribose be used as a starting material for the synthesis of other compounds?
A8: Yes, 2'-Deoxy-D-ribose serves as a valuable chiral building block in organic synthesis. Researchers have utilized it to synthesize various compounds, including:
- Optically active trisubstituted α, β-Butenolide. []
- Novel pyrrolidine C-nucleosides. []
- 4′-thio-2′-deoxypyrimidine nucleosides. []
- Neuroprotective agents like (+)-Lycibarbarine A and (-)-Lycibarbarine B. []
- 4-hydroxybenzylideneacetone (4-HBA). []
Q9: What are the implications of 2'-Deoxy-D-ribose's interaction with metal ions?
A9: Studies have demonstrated that 2'-Deoxy-D-ribose and its phosphorylated forms can interact with metal ions like dimethyltin(IV). These interactions primarily involve the phosphate groups and the hydroxyl groups of the sugar moiety. [] Such interactions might have implications for the structural integrity of DNA and its susceptibility to metal-induced damage.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





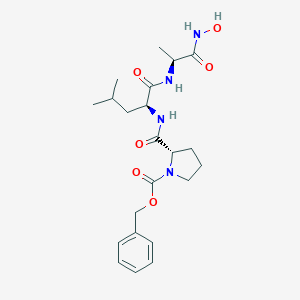
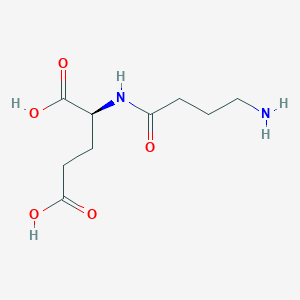

![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)

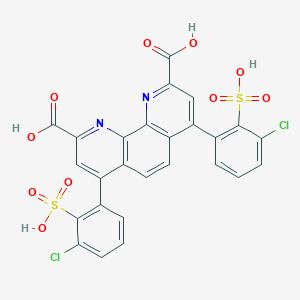

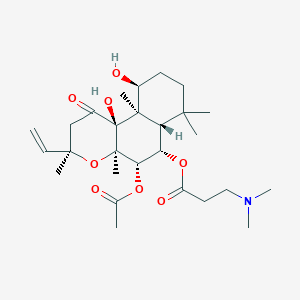
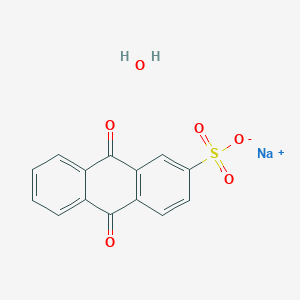
![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)

